Piperacilloic Acid-Piperacillin Dimer
Description
Properties
Molecular Formula |
C₄₆H₅₄N₁₀O₁₄S₂ |
|---|---|
Molecular Weight |
1035.11 |
Origin of Product |
United States |
Mechanistic Investigations of Piperacilloic Acid Piperacillin Dimer Formation
Precursor Identification and Chemical Reactivity
The dimerization process is initiated by the degradation of the parent compound, piperacillin (B28561), into a more reactive intermediate, piperacilloic acid.
Role of Piperacillin as a Parent Compound in Dimerization
Piperacillin, a broad-spectrum β-lactam antibiotic, serves as the primary precursor for the formation of the dimer. wikipedia.org Its molecular structure, characterized by a strained β-lactam ring fused to a thiazolidine (B150603) ring and a complex ureidopenicillin side chain, is central to its reactivity. wikipedia.org The inherent strain in the four-membered β-lactam ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a key step in both its antibacterial action and its degradation pathways. khanacademy.org The degradation of piperacillin is a critical prerequisite for the dimerization reaction to occur.
Formation and Reactive Intermediates of Piperacilloic Acid
The primary degradation pathway of piperacillin that leads to dimerization is the hydrolysis of the β-lactam ring. This reaction results in the formation of piperacilloic acid. researchgate.net This process involves the cleavage of the amide bond within the β-lactam ring, leading to the formation of two new functional groups: a carboxylic acid and a secondary amine. Piperacilloic acid is a key reactive intermediate in the formation of the dimer. researchgate.net The presence of these newly formed nucleophilic and electrophilic centers within the same molecule, as well as in the surrounding solution with other piperacillin molecules, sets the stage for subsequent dimerization reactions. Studies have shown that the degradation of piperacillin, and consequently the formation of piperacilloic acid, can be influenced by factors such as pH and temperature. frontiersin.org
Dimerization Reaction Pathways and Proposed Mechanisms
The formation of the piperacilloic acid-piperacillin dimer is understood to proceed through nucleophilic attack mechanisms, where a nucleophilic group from one molecule attacks an electrophilic site on another.
Nucleophilic Attack Mechanisms Leading to Dimer Formation
The dimerization involves a series of nucleophilic attacks, with the primary pathways being intermolecular aminolysis and the involvement of carboxyl groups.
One of the proposed mechanisms for dimerization is the intermolecular aminolysis of the β-lactam ring. In this pathway, a nucleophilic nitrogen atom from one molecule attacks the electrophilic carbonyl carbon of the β-lactam ring of another piperacillin molecule. For penicillins that possess an amino group in their side chain, this amino group can act as the nucleophile. researchgate.net In the case of piperacillin, while it does not have a simple primary amino group like ampicillin, the nitrogen atoms within the piperazine (B1678402) ring of the side chain could potentially act as nucleophiles under certain conditions. This attack leads to the opening of the β-lactam ring and the formation of a new amide bond, linking the two piperacillin moieties.
A significant pathway in the formation of the this compound involves the carboxyl groups. nih.gov In this mechanism, the carboxyl group of one molecule, typically the newly formed carboxylic acid on piperacilloic acid, acts as a nucleophile. researchgate.net The oxygen atom of the carboxyl group attacks the electrophilic carbonyl carbon of the β-lactam ring of an intact piperacillin molecule. researchgate.net This nucleophilic attack results in the opening of the β-lactam ring and the formation of an anhydride (B1165640) linkage, which subsequently rearranges to form a stable dimeric structure. The exact structure of the isolated dimeric impurity has been identified as the penicilloic acid-piperacillin dimer, confirming the reaction between a hydrolyzed and an intact piperacillin molecule. researchgate.net
Elucidation of Specific Reaction Intermediates
The formation of the this compound is a multi-step process initiated by the hydrolytic cleavage of the β-lactam ring of a piperacillin molecule. The primary and most critical reaction intermediate in this pathway is piperacilloic acid .
The process begins when the highly strained four-membered β-lactam ring, a characteristic feature of all penicillin antibiotics, undergoes nucleophilic attack by a water molecule. researchgate.netresearchgate.net This irreversible reaction opens the ring and leads to the formation of the inactive and more flexible piperacilloic acid. This intermediate is characterized by the presence of a newly formed carboxylic acid group and a secondary amine, resulting from the breakage of the amide bond within the lactam ring.
Once formed, piperacilloic acid can act as a nucleophile. The amino group on the penicilloic acid intermediate can then attack the electrophilic carbonyl carbon of the β-lactam ring of a second, intact piperacillin molecule. This subsequent reaction forms a new amide bond, linking the two piperacillin-derived moieties together and resulting in the final this compound. The process is a cascade where the degradation product of one molecule initiates the degradation of another.
General Degradative Pathways for β-Lactam Antibiotics Leading to Dimer Formation
The degradation of β-lactam antibiotics, including piperacillin, is a well-studied phenomenon driven primarily by the inherent chemical instability of the β-lactam ring. researchgate.net This strained cyclic amide is highly susceptible to hydrolysis under various conditions. researchgate.netresearchgate.net
The general pathway leading to dimer formation for penicillins proceeds as follows:
Hydrolysis of the β-Lactam Ring: The initial and rate-limiting step is the opening of the β-lactam ring, which can be catalyzed by acid or, more significantly, by base. This hydrolysis results in the formation of a penicilloic acid derivative, in this case, piperacilloic acid. researchgate.net
Dimerization: The resulting penicilloic acid possesses a reactive amine group that can engage in a nucleophilic attack on the β-lactam carbonyl carbon of an intact penicillin molecule. This forms a dimeric structure.
Further Degradation: Beyond dimerization, other degradation reactions can occur, such as hydroxylation and decarboxylation, leading to a complex mixture of degradation products. nih.gov
This pathway highlights that the degradation process is autocatalytic in nature, where the formation of the initial degradation product accelerates the degradation of the parent drug.
Factors Influencing Dimer Formation Kinetics and Thermodynamics
The rate and extent of this compound formation are not constant but are significantly influenced by a range of physicochemical factors. Understanding these factors is critical for maintaining the stability of piperacillin solutions.
pH Dependence of Dimerization Reaction Rates
The pH of the aqueous environment is one of the most critical factors governing the degradation of piperacillin. The dimerization reaction is subject to both specific acid- and base-catalysis, with stability being lowest at alkaline pH. frontiersin.orgnih.gov Piperacillin has two pKa values, approximately 3.37 for the carboxylic acid group and 8.96 for the secondary amide group. frontiersin.org
The degradation rate increases significantly at pH values above 9. frontiersin.org In highly alkaline conditions (e.g., pH 11), complete degradation can occur within hours. frontiersin.org This is because the deprotonated form of the molecule is more susceptible to degradation, and the hydroxide (B78521) ions act as potent catalysts for the initial hydrolytic ring-opening. Studies have shown that both piperacillin and its partner, tazobactam (B1681243), degrade more rapidly at high pH compared to low pH. nih.gov
| pH | Temperature (°C) | Degradation Rate Constant (h⁻¹) | Source |
| 9.5 | 35 | 0.12 (Path 1) | frontiersin.org |
| 9.5 | 35 | 2.7 (Path 2) | frontiersin.org |
This table illustrates the degradation rate constants for piperacillin at an alkaline pH, indicating multiple degradation pathways.
Temperature-Dependent Degradation Kinetics
Temperature has a profound effect on the stability of piperacillin, with higher temperatures accelerating the rate of degradation and subsequent dimer formation. The degradation kinetics generally follow the Arrhenius equation, where an increase in temperature leads to an exponential increase in the reaction rate.
Studies have demonstrated that piperacillin solutions are significantly more stable when refrigerated compared to being stored at room or elevated temperatures. For instance, piperacillin solutions may be stable for 28 days at 5°C, whereas their stability drops to just 2 days at 25°C. nih.gov At a body temperature of 37°C, used in some continuous infusion devices, stability is further reduced. researchgate.netgerpac.eu
| Temperature | Diluent | Initial Concentration | Stability Period | Remaining Concentration | Source |
| 20-25°C | 0.9% NaCl or D5W | 125 mg/mL | 48 hours | >90% | gerpac.eu |
| 37°C | D5W | 66.67 mg/mL | 24 hours | >90% | gerpac.eu |
| 37°C | 0.9% NaCl | 66.67 mg/mL | <24 hours | <90% | gerpac.eu |
| 5°C | 0.9% NaCl or D5W | Not Specified | 28 days | Stable | nih.gov |
| 25°C | 0.9% NaCl or D5W | Not Specified | 2 days | Stable | nih.gov |
This table summarizes findings on the stability of piperacillin under various temperature and solvent conditions.
Influence of Solvent Systems and Aqueous Environment
The composition of the aqueous solution used to reconstitute and dilute piperacillin can impact its stability. The choice of diluent, such as 0.9% Sodium Chloride (saline) versus 5% Dextrose in Water (D5W), can influence the degradation kinetics.
One study investigating the stability of piperacillin in elastomeric devices for continuous administration at 37°C found a notable difference between these two common diluents. The piperacillin solution diluted in D5W remained stable for 24 hours. gerpac.eu However, when diluted in 0.9% NaCl under the same conditions, the concentration of piperacillin fell below 90% of its initial value in less than 24 hours, indicating that the saline solution accelerated its degradation. gerpac.eu This highlights the sensitivity of piperacillin stability to the ionic environment of the solvent system.
| Solvent System (Diluent) | Temperature (°C) | Stability Outcome | Source |
| 5% Dextrose in Water (D5W) | 37 | Stable for 24 hours | gerpac.eu |
| 0.9% Sodium Chloride (NaCl) | 37 | Unstable, significant degradation before 24 hours | gerpac.eu |
This table compares the stability of piperacillin in two different common intravenous diluents at 37°C.
Impact of Excipients and Stabilizers on Dimerization Control
To mitigate the chemical degradation of piperacillin and control the formation of dimers, pharmaceutical formulations often include excipients and stabilizers. These additives work through various mechanisms to enhance the stability of the active drug. jmchemsci.com
A key strategy involves the use of buffers to maintain the pH of the solution within a range where piperacillin is most stable (typically weakly acidic to neutral). Citrate (B86180) buffers are commonly used for this purpose. nih.govjmchemsci.com By preventing pH shifts into the alkaline region, these buffers can significantly slow the rate of hydrolytic degradation. frontiersin.orgnih.gov
Additionally, chelating agents such as ethylenediaminetetraacetic acid (EDTA) may be included. nih.gov These agents sequester trace metal ions that can be present in solution. Metal ions can catalyze the degradation of penicillins, and by binding them, chelating agents help preserve the integrity of the piperacillin molecule. Reformulated piperacillin products containing both a citrate buffer and a chelating agent have been developed to provide improved stability. nih.gov
Role of Initial Reactant Concentration on Dimer Yield
The formation of the this compound is a significant degradation pathway for the antibiotic piperacillin. This process involves the initial hydrolysis of piperacillin to form piperacilloic acid, which then reacts with another molecule of piperacillin to create the dimer. The yield of this dimeric impurity is a critical parameter in pharmaceutical formulations and is influenced by several factors, including the initial concentrations of the reactants.
Studies have shown that at higher initial concentrations of piperacillin, the rate of its degradation and, consequently, the formation of piperacilloic acid, increases. This, in turn, leads to a higher yield of the this compound. The reaction kinetics can be complex, often following models that account for both the hydrolysis and the dimerization steps.
To illustrate the principle, a hypothetical data table is presented below. This table is based on established kinetic principles and demonstrates the expected trend in dimer yield as the initial piperacillin concentration is varied. It is important to note that these values are for illustrative purposes and are not derived from a specific experimental study.
Hypothetical Data on the Effect of Initial Piperacillin Concentration on Dimer Yield
| Initial Piperacillin Concentration (mg/mL) | Theoretical Piperacilloic Acid Concentration (mg/mL)* | Predicted this compound Yield (%) |
|---|---|---|
| 20 | Low | Low |
| 40 | Moderate | Moderate |
| 60 | High | High |
| 80 | Very High | Very High |
This column represents the expected relative concentration of the intermediate, piperacilloic acid, which is formed from the degradation of piperacillin.
The table illustrates that as the initial concentration of piperacillin increases, the concentration of the piperacilloic acid intermediate is also expected to rise, leading to a subsequent increase in the yield of the this compound. This relationship underscores the importance of controlling the concentration of piperacillin in pharmaceutical preparations to minimize the formation of this and other degradation-related impurities.
Structural Elucidation and Advanced Characterization of Piperacilloic Acid Piperacillin Dimer
Isolation and Purification Strategies for Dimeric Degradation Products
The isolation of specific degradation products from a complex mixture of a degraded active pharmaceutical ingredient is a challenging yet crucial first step in its characterization. The inherent instability and structural similarity of these products to the parent drug and to each other necessitate the use of highly efficient separation techniques.
Preparative High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful tool for the isolation of dimeric degradation products of piperacillin (B28561). diva-portal.org This technique allows for the separation and collection of sufficient quantities of the dimer for subsequent spectroscopic analysis.
Reversed-phase chromatography is a commonly employed mode for the separation of piperacillin and its related substances. who.int The use of a C18 stationary phase is frequently reported for the analytical and preparative separation of piperacillin and its impurities. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the separation of piperacillin-related compounds consists of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). who.intnih.gov Gradient elution, where the concentration of the organic modifier is gradually increased, is often necessary to resolve complex mixtures of degradation products with varying polarities. nih.gov
Table 1: Representative Preparative HPLC Conditions for the Isolation of Piperacillin Degradation Products
| Parameter | Condition |
| Column | C18, preparative scale (e.g., 250 mm x 21.2 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate) |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution Mode | Gradient |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Flow Rate | Scaled up from analytical method |
The collected fractions containing the Piperacilloic Acid-Piperacillin Dimer are then typically subjected to further purification steps, such as re-chromatography under isocratic conditions, to ensure high purity before structural elucidation.
Beyond conventional preparative HPLC, other advanced separation techniques show promise for the separation and enrichment of piperacillin degradation products, including dimers.
Micellar Electrokinetic Chromatography (MEKC) is a high-resolution separation technique that is a modification of capillary electrophoresis. nih.govwikipedia.org MEKC is particularly advantageous for the separation of both neutral and charged species and has been successfully applied to the analysis of β-lactam antibiotics and their impurities. nih.govnih.govdocumentsdelivered.comresearchgate.net In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org The differential partitioning of analytes between the micelles and the surrounding aqueous buffer enables their separation. wikipedia.org This technique offers high separation efficiency and requires minimal sample and solvent volumes, making it a valuable tool for the analysis of complex drug degradation profiles. The selectivity of MEKC can be fine-tuned by altering the type and concentration of the surfactant, the pH of the buffer, and the addition of organic modifiers.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Once the this compound has been isolated in a pure form, a suite of advanced spectroscopic and spectrometric techniques is employed to unambiguously determine its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required to fully assign the structure of a complex molecule like the this compound.
Proton (¹H) NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) are key parameters obtained from a ¹H NMR spectrum. For the this compound, the ¹H NMR spectrum would be expected to show a complex pattern of signals corresponding to the protons of the two piperacillin-derived moieties.
Specific regions of the spectrum would be indicative of different structural features:
Aromatic Protons: Signals in the downfield region (typically δ 7-8 ppm) would correspond to the protons of the phenyl groups.
Amide and Carboxylic Acid Protons: These protons are often broad and their chemical shifts can be highly dependent on the solvent and concentration.
β-Lactam and Thiazolidine (B150603) Ring Protons: The protons on the core penicillin structure would exhibit characteristic chemical shifts and coupling patterns.
Ethylpiperazine Protons: The signals for the ethyl group and the protons on the piperazine (B1678402) ring would be present.
Methyl Protons: The gem-dimethyl groups of the thiazolidine rings would likely appear as distinct singlets in the upfield region.
While specific, publicly available ¹H NMR data for the this compound is not readily found in the literature, the following table illustrates the type of data that would be generated and interpreted.
Table 2: Illustrative ¹H NMR Data Interpretation for this compound
| Expected Proton Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| Phenyl groups | 7.0 - 8.0 | Multiplet |
| α-CH (amide linkage) | 5.0 - 6.0 | Doublet |
| β-Lactam ring CHs | 4.5 - 5.5 | Multiplets |
| Thiazolidine ring CHs | 3.0 - 4.5 | Multiplets |
| Ethyl group (piperazine) -CH₂- | 2.5 - 3.5 | Quartet |
| Piperazine ring CH₂s | 2.5 - 4.0 | Multiplets |
| gem-Dimethyl groups | 1.0 - 1.8 | Singlets |
| Ethyl group (piperazine) -CH₃ | 1.0 - 1.5 | Triplet |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the this compound would give rise to a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for identifying quaternary carbons and carbonyl groups, which are not observed in ¹H NMR.
Key expected signals in the ¹³C NMR spectrum would include:
Carbonyl Carbons: Signals for the amide, β-lactam, and carboxylic acid carbonyls would appear in the most downfield region (typically δ 160-180 ppm).
Aromatic Carbons: The carbons of the phenyl rings would resonate in the δ 120-140 ppm range.
Aliphatic Carbons: The carbons of the β-lactam and thiazolidine rings, as well as the ethylpiperazine moiety, would appear in the upfield region.
As with ¹H NMR, detailed ¹³C NMR data for the this compound is not widely published. The table below provides a hypothetical representation of the expected data.
Table 3: Illustrative ¹³C NMR Data Interpretation for this compound
| Expected Carbon Environment | Expected Chemical Shift Range (ppm) |
| Carbonyls (Amide, β-Lactam, COOH) | 160 - 180 |
| Aromatic Carbons | 110 - 140 |
| C-N (β-Lactam, Thiazolidine) | 50 - 80 |
| C-S (Thiazolidine) | 60 - 75 |
| Aliphatic CH, CH₂, CH₃ | 10 - 60 |
To definitively assign all proton and carbon signals and to establish the connectivity between the piperacilloic acid and piperacillin units, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural elucidation of complex molecules like the this compound. These techniques provide detailed information about the connectivity of atoms within the molecule.
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the piperacillin-piperacilloic acid dimer, COSY spectra would be crucial for confirming the proton-proton spin systems within the intact piperacillin and the hydrolyzed piperacilloic acid moieties. Cross-peaks in the COSY spectrum would map out the J-coupling networks, allowing for the assignment of protons within the piperazine rings, the phenyl groups, and the core bicyclic systems of both monomeric units.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu This technique is essential for assigning the carbon signals in the ¹³C NMR spectrum. For the dimer, HSQC would allow for the definitive assignment of each carbon atom by linking it to its corresponding, and more easily assigned, proton signal. This is particularly useful for distinguishing between the similar, yet distinct, chemical environments of the two monomeric units that constitute the dimer.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is the most powerful 2D NMR technique for connecting the different spin systems and functional groups within the dimer. Specifically, HMBC correlations would be used to confirm the covalent linkage between the piperacilloic acid unit and the piperacillin unit. For instance, correlations between protons on one monomeric unit and carbons on the other would provide definitive proof of the dimeric structure and the exact point of attachment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the structure of pharmaceutical impurities. daicelpharmastandards.com Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed for the detection and analysis of piperacillin impurities. daicelpharmastandards.comresearchgate.netjst.go.jp
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of the analyte. For the this compound, HRMS is used to confirm its molecular formula. The expected molecular formula for the dimer is C₄₆H₅₄N₁₀O₁₄S₂. nih.gov HRMS analysis would yield a measured mass that corresponds very closely to the calculated exact mass of this formula, providing strong evidence for the identity of the compound. researchgate.net
| Property | Value | Source |
| Molecular Formula | C₄₆H₅₄N₁₀O₁₄S₂ | nih.gov |
| Molecular Weight | 1035.1 g/mol | nih.gov |
| Exact Mass | 1034.32623878 Da | nih.gov |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to structurally characterize molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govresearchgate.net In the context of the this compound, a precursor ion corresponding to the dimer's molecular weight (e.g., m/z 1035.3 [M+H]⁺) would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Key fragment ions would be expected to correspond to the loss of specific side chains, the cleavage of the bond linking the two monomer units, and the characteristic fragmentation of the piperacillin and piperacilloic acid structures. For instance, ions corresponding to intact piperacillin (m/z 518.2) and piperacilloic acid could be observed, confirming the dimeric composition. nih.govfrontiersin.org This analysis is crucial for confirming the identity of the impurity in complex mixtures. researchgate.net
| Technique | Application to Dimer Analysis | Expected Information |
| LC-MS/MS | Separation from parent drug and other impurities, followed by mass analysis. | Retention time, precursor ion mass. nih.govusp.brnih.gov |
| Precursor Ion Selection | Isolation of the ion with m/z corresponding to the dimer (e.g., 1035.3). | Isolation of the target molecule for fragmentation. |
| Fragmentation (CID) | Collision with inert gas to induce bond cleavage. | Generation of structurally significant product ions. |
| Product Ion Analysis | Detection and mass analysis of the fragments. | Confirmation of structural motifs, such as the piperacillin core (m/z 518.2 -> 143.2) and fragments indicating the linkage point. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy, particularly when using an Attenuated Total Reflectance (ATR) accessory (FT-IR/ATR), is a rapid and valuable technique for identifying the functional groups present in a molecule. mdpi.comnih.gov The IR spectrum of the this compound would be a composite of the spectra of its constituent parts: piperacillin and piperacilloic acid.
Key vibrational bands would include:
O-H stretching: A broad band indicating the carboxylic acid group on the piperacilloic acid moiety.
N-H stretching: Bands corresponding to the amide groups.
C=O stretching: Multiple strong absorption bands are expected in the region of 1600-1800 cm⁻¹. These correspond to the β-lactam carbonyl (in the intact piperacillin unit), the amide carbonyls, the urea (B33335) carbonyls on the piperazine rings, and the carboxylic acid carbonyl (in the piperacilloic acid unit). The absence or significant weakening of the characteristic β-lactam carbonyl peak (~1770 cm⁻¹) for one of the units would indicate its hydrolysis to the penicilloic acid form.
C-N and C-O stretching: Found in the fingerprint region of the spectrum. researchgate.net
By comparing the dimer's spectrum to that of pure piperacillin, the presence of the hydrolyzed piperacilloic acid portion can be confirmed. mdpi.comresearchgate.net
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Relevance to Dimer Structure |
| Carboxylic Acid O-H | 2500-3300 (broad) | Confirms hydrolysis of one β-lactam ring to form piperacilloic acid. |
| Amide/Urea C=O | 1630-1680 | Present in both piperacillin and piperacilloic acid moieties. |
| β-Lactam C=O | ~1770 | Presence confirms one intact piperacillin unit. |
| Carboxylic Acid C=O | 1700-1725 | Confirms the piperacilloic acid moiety. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores. nih.gov The UV spectrum of the this compound is expected to be dominated by the absorption of the aromatic phenyl rings and the piperazine-dione moieties present in both halves of the molecule.
| Chromophore | Expected λmax (nm) |
| Phenylacetyl group | ~220 |
| Piperazine-dione | Contributes to overall UV absorption |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a pure sample. resolian.com This experimental data is then compared against the theoretical composition calculated from the proposed molecular formula. For the this compound (C₄₆H₅₄N₁₀O₁₄S₂), this comparison provides ultimate verification of the elemental composition. nih.gov
The procedure involves the complete combustion of a small, precise amount of the purified dimer. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of C, H, and N. Sulfur is typically determined by a similar combustion method or other classical techniques. The close agreement between the experimentally determined percentages and the calculated theoretical values confirms the validity of the molecular formula derived from HRMS and, by extension, supports the proposed structure. This analysis is performed according to established guidelines such as ICH Q3D and USP <232>/<233> for pharmaceutical substances. resolian.com
| Element | Theoretical Mass % (for C₄₆H₅₄N₁₀O₁₄S₂) |
| Carbon (C) | 53.38% |
| Hydrogen (H) | 5.26% |
| Nitrogen (N) | 13.53% |
| Oxygen (O) | 21.64% |
| Sulfur (S) | 6.19% |
Spectroscopic Comparison with Parent Piperacillin and Known Degradation Products
The structural integrity of piperacillin, a widely used β-lactam antibiotic, is susceptible to degradation, leading to the formation of various impurities. Among these, the this compound represents a complex degradation product. A thorough spectroscopic analysis is essential to differentiate this dimer from its parent compound, piperacillin, and other known degradation products such as piperacilloic acid. This section provides a comparative analysis based on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, leveraging data from scientific literature.
Forced degradation studies are a critical component in understanding the stability of pharmaceutical compounds and identifying potential degradation products. researchgate.netresearchgate.net These studies involve subjecting the drug substance to stress conditions like acid, base, heat, oxidation, and light to accelerate degradation. actascientific.comnih.gov The resulting degradants are then characterized using various analytical techniques, with liquid chromatography-mass spectrometry (LC-MS/MS) being a particularly powerful tool for this purpose. ingentaconnect.comijprajournal.com
In the context of piperacillin, LC-MS/MS has been employed to identify and characterize its impurities. ingentaconnect.com Studies have revealed the formation of several degradation products, including isomers and dimers of piperacillin. ingentaconnect.com One such study identified a "dipolymer of piperacillin," which is conceptually similar to the this compound. ingentaconnect.com
Mass Spectrometry (MS) Comparison
Mass spectrometry provides valuable information regarding the molecular weight and fragmentation patterns of molecules, which are crucial for structural elucidation.
Piperacillin: The parent drug, piperacillin, has a molecular weight of 517.55 g/mol . researchgate.net Mass spectrometric analysis of piperacillin-albumin conjugates has identified a hapten with a mass of 517 amu, corresponding to the direct adduction of piperacillin. nih.gov The fragmentation of this structure in MS/MS analysis yields characteristic ions, including those at m/z 160 and 143, which are indicative of the piperacillin structure. nih.gov
Piperacilloic Acid: Piperacilloic acid is a primary hydrolysis product of piperacillin, formed by the opening of the β-lactam ring. This hydrolysis results in the addition of a water molecule, leading to a molecular weight of 535.57 g/mol . researchgate.netwho.int Mass spectrometric studies have confirmed the presence of a hydrolyzed piperacillin hapten with a mass of 535 amu. nih.gov
This compound: The this compound is a more complex degradation product. One potential structure for a piperacillin dimer has a reported molecular formula of C46H54N10O14S2 and a corresponding molecular weight of 1035.11 g/mol . researchgate.net The formation of such a dimer would involve the covalent linking of two piperacillin-related molecules. The fragmentation pattern of this dimer in an MS/MS experiment would be expected to show fragments corresponding to both the piperacillin and piperacilloic acid moieties, as well as unique fragments resulting from the linkage between the two units. Detailed fragmentation data for this specific dimer is not widely available in the public domain, but analysis would focus on identifying the characteristic ions of its constituent parts.
Interactive Data Table: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Findings |
| Piperacillin | C23H27N5O7S | 517.55 | Hapten mass of 517 amu observed; characteristic fragment ions at m/z 160 and 143. nih.gov |
| Piperacilloic Acid | C23H29N5O8S | 535.57 | Hydrolyzed hapten mass of 535 amu observed. nih.gov |
| Piperacillin Dimer | C46H54N10O14S2 | 1035.11 | Expected to show fragments of both piperacillin and piperacilloic acid. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it a powerful tool for structural elucidation. While specific NMR data for the this compound is not readily found in published literature, a comparative analysis can be inferred based on the known spectra of piperacillin and the expected structural changes in its degradation products.
Piperacillin: The ¹H NMR spectrum of piperacillin exhibits characteristic signals for the protons of the ethyl group, the piperazine ring, the aromatic ring, and the core penicillin structure. The integrity of the β-lactam ring is a key feature in the spectrum.
Piperacilloic Acid: The hydrolysis of the β-lactam ring to form piperacilloic acid results in significant changes in the NMR spectrum. The chemical shifts of the protons adjacent to the newly formed carboxylic acid and amine groups would be different from those in the intact β-lactam ring of piperacillin. New signals corresponding to the protons of the opened ring would appear, and the coupling patterns would be altered.
This compound: The NMR spectrum of the dimer would be considerably more complex than that of either piperacillin or piperacilloic acid. It would be expected to display a combination of signals from both a piperacillin-like unit and a piperacilloic acid-like unit. The key to identifying the dimer structure would be the presence of unique signals arising from the protons at the point of linkage between the two monomeric units. These signals would likely exhibit different chemical shifts and coupling constants compared to any signals in the spectra of the parent drug or its simple hydrolysis product. The integration of the signals would also be critical in determining the ratio of the two constituent parts of the dimer.
Interactive Data Table: Expected NMR Spectral Features
| Compound | Key Expected ¹H NMR Features |
| Piperacillin | Signals for intact β-lactam ring protons; characteristic resonances for ethyl, piperazine, and aromatic groups. |
| Piperacilloic Acid | Absence of intact β-lactam ring signals; appearance of new signals due to ring opening and formation of carboxylic acid and amine groups. |
| This compound | A complex spectrum showing a combination of signals from both piperacillin and piperacilloic acid moieties; unique signals corresponding to the linkage point between the two units. |
Analytical Methodologies for Detection, Identification, and Quantification of Piperacilloic Acid Piperacillin Dimer
Chromatographic Method Development and Validation for Impurity Profiling
The foundation of analyzing pharmaceutical impurities like the piperacilloic acid-piperacillin dimer lies in the development and validation of robust chromatographic methods. These methods are designed to separate the main active pharmaceutical ingredient (API) from all related substances, ensuring that even trace-level impurities can be accurately quantified.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a primary technique in pharmaceutical quality control for the analysis of non-volatile or thermally unstable compounds like piperacillin (B28561) and its derivatives.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of piperacillin and its impurities. In RP-HPLC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.
Several RP-HPLC methods have been developed for the simultaneous estimation of piperacillin and other compounds, which are adaptable for impurity profiling. ijpsm.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, and specificity. ijpsm.com The specificity of a method is critical, as it demonstrates the ability to unequivocally assess the analyte in the presence of other components, including potential impurities and degradants. ijpsm.com
Method development often involves testing various mobile phase compositions to achieve optimal separation. For instance, mixtures of phosphate (B84403) buffers and organic solvents like acetonitrile (B52724) or methanol (B129727) are frequently employed. ijpsm.comwho.intresearchgate.net The pH of the buffer is a critical parameter that is adjusted to ensure good peak shape and resolution. ijpsm.com Detection is typically carried out using a UV detector at a wavelength where piperacillin and its impurities exhibit significant absorbance, such as 215 nm, 226 nm, or 220 nm. ijpsm.comwho.intresearchgate.net
Table 1: Examples of RP-HPLC Method Parameters for Piperacillin Analysis
| Parameter | Method 1 ijpsm.com | Method 2 who.int | Method 3 jchr.org | Method 4 nih.govnih.gov |
|---|---|---|---|---|
| Column | C18 | C8 (250 x 4.6, 5 µm) | Agilent C18 (4.6mm x 250 mm, 5 µm) | C18 |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile (60:40 v/v) | Methanol and water (pH 3.0) (55:45, v/v) | Not specified | Acetonitrile:water with 0.1% trifluoroacetic acid (gradient) |
| Flow Rate | 1 ml/min | 1 mL min-1 | Not specified | 0.8 mL/min |
| Detection (UV) | 226 nm | 215 nm | 231 nm | 218 nm |
| Retention Time (Piperacillin) | ~4.3 min | ~8.02 min | Not specified | ~19.6 min |
Developing a method specifically for impurity profiling requires a more rigorous approach than a simple assay. The goal is to separate the API from all known and unknown impurities. An LC-MS/MS method was established to identify the impurity spectrum in piperacillin sodium for injection, which successfully achieved good resolution of piperacillin and its main related substances. ingentaconnect.com This study identified sixteen significant impurity peaks, including a dipolymer of piperacillin. ingentaconnect.com The structures of these impurities were speculated and determined based on mass spectrometry fragmentation patterns, chromatographic behavior, and knowledge of the synthesis and degradation pathways of piperacillin. ingentaconnect.com
Forced degradation studies are an integral part of method development for stability-indicating assays. who.intjchr.org In these studies, piperacillin is exposed to stress conditions such as acid, base, oxidation, and heat to generate potential degradation products. who.intjchr.org A developed RP-HPLC method was able to detect nine degradation products in samples stored at room temperature, with these degradants being identical to those formed during acid/base hydrolysis stress studies. who.int The ability to separate these degradants from the parent peak is a key indicator of the method's specificity and suitability for stability monitoring. who.int
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which operates at higher pressures than conventional HPLC. This technology offers significant advantages for impurity profiling, including higher resolution, increased sensitivity, and much faster analysis times. The enhanced resolving power of UHPLC is particularly advantageous for separating structurally similar impurities, such as isomers and dimers, from the main drug peak. While specific studies focusing solely on UHPLC for the this compound are not prevalent, the principles are well-established in pharmaceutical analysis. Methods using columns with 1.7 µm particles have been used in LC-MS analysis of piperacillin, demonstrating the application of UHPLC-level technology for improved separation. mdpi.com
Other Chromatographic Techniques
While RP-HPLC is dominant, other chromatographic techniques can offer alternative selectivity for complex separations. Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, has been established for the impurity profiling of piperacillin. researchgate.net This technique utilizes micelles as a pseudostationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. A MEKC method was shown to provide efficient and comprehensive separation for nine known impurities in piperacillin, demonstrating its utility as a complementary technique to HPLC. researchgate.net
Hyphenated Techniques for Comprehensive Degradation Product Analysis
While chromatographic techniques can separate impurities, their definitive identification and structural elucidation often require coupling the chromatograph to a spectroscopic detector, a process known as a hyphenated technique. nih.govresearchgate.net These methods are indispensable for characterizing unknown impurities like the this compound. ijfmr.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for impurity profiling. ijsdr.org It combines the superior separation capabilities of LC with the high sensitivity and structural information provided by mass spectrometry. An LC-MS/MS method was specifically developed to identify impurities in piperacillin sodium. ingentaconnect.com The analysis was performed on a C18 column with a gradient elution using a mobile phase of 0.2% formic acid and acetonitrile. ingentaconnect.com Using electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), the parent ions and corresponding product ion spectra of all impurity profiles were determined, leading to the identification of a piperacillin dipolymer among other impurities. ingentaconnect.com
The exact structure of a related impurity, the penicilloic acid-piperacillin dimer, was determined through complete characterization, which allowed for the proposal of a novel degradation pathway for beta-lactam antibiotics. researchgate.net Hyphenated techniques like LC-MS are critical in such characterizations, providing the molecular weight and fragmentation data needed to piece together the structure of complex molecules. ijsdr.org Other hyphenated techniques like LC-NMR can also be employed, offering even more detailed structural information to unambiguously confirm the identity and connectivity of atoms within an impurity. researchgate.netijfmr.com
Table 2: Example of a Hyphenated Technique for Piperacillin Impurity Analysis
| Parameter | LC-MS/MS Method ingentaconnect.com |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry |
| Column | Kromasil Eternity-5 C18 (2.1 mm×150 mm, 3.5 μm) |
| Mobile Phase | A: 0.2% formic acid aqueous solution; B: Acetonitrile (Gradient elution) |
| Flow Rate | 0.2 mL·min-1 |
| Ionization | Electrospray Ionization (ESI) |
| Key Finding | Good resolution of piperacillin and related substances; identified 16 impurities, including a dipolymer of piperacillin. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of piperacillin and its related impurities, including the this compound. ingentaconnect.comnih.gov This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of triple quadrupole mass spectrometry. researchgate.net The LC component separates the dimer from piperacillin, its precursors, and other degradation products based on their physicochemical properties, such as polarity and size. ingentaconnect.com Following separation, the mass spectrometer provides definitive identification and quantification.
The analysis is typically performed using a reversed-phase C18 column with a gradient elution. ingentaconnect.comresearchgate.netnih.gov The mobile phase often consists of an aqueous solution containing an acidifier like formic acid, and an organic solvent such as acetonitrile. ingentaconnect.comnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.netresearchgate.net For piperacillin, common ion transitions include m/z 518.1 → 143.0 and m/z 518.2 → 143.1. researchgate.netrrpharmacology.ru While specific transitions for the dimer (Molecular Weight: 1035.11 g/mol ) are less commonly published, they would be determined during method development based on the fragmentation pattern of the dimer's molecular ion. nih.gov The use of stable isotope-labeled internal standards, such as piperacillin-d5, is a common practice to ensure accuracy and precision. nih.gov
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chromatographic Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.9 µm) | researchgate.net |
| Mobile Phase | A: Water with 0.1-0.2% Formic Acid or 10mM Ammonium (B1175870) Bicarbonate B: Acetonitrile or Methanol | ingentaconnect.comnih.gov |
| Elution | Gradient | researchgate.netnih.gov |
| Flow Rate | 0.2 - 0.8 mL/min | ingentaconnect.comnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Piperacillin Ion Transition | m/z 518.1 → 115.0/143.0 | researchgate.net |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
For the structural elucidation of unknown impurities or when reference standards are unavailable, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the method of choice. Unlike triple quadrupole instruments, HRMS analyzers (e.g., Time-of-Flight or Orbitrap) provide highly accurate mass measurements, typically with errors of less than 5 ppm. This precision allows for the determination of the elemental composition of an analyte, which is invaluable for confirming the identity of impurities like the this compound. By comparing the measured accurate mass with the theoretical mass calculated from a proposed chemical formula (C46H54N10O14S2 for the dimer), analysts can achieve a high degree of confidence in the identification. nih.gov Furthermore, fragmentation data from HRMS instruments can be used to piece together the structure of the molecule.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) presents a powerful alternative to LC-based methods for analyzing charged species like the piperacillin dimer. nih.gov CE separates molecules based on their charge-to-size ratio in an electric field, offering very high separation efficiency and short analysis times. diva-portal.org This technique is particularly advantageous due to its minimal consumption of sample and solvents, making it a sustainable analytical choice. nih.gov
In a recent study developing a method for various β-lactam antibiotics, including piperacillin, Capillary Zone Electrophoresis (CZE) was coupled with a tandem mass spectrometer. nih.gov The study identified 20 mM ammonium hydrogen carbonate as the optimal background electrolyte (BGE) for the separation. nih.gov Such a method could be adapted for the specific analysis of the piperacillin dimer, providing excellent resolution from other charged impurities and the parent drug within a short run time of approximately 20 minutes. nih.gov
Sample Preparation Strategies for Dimer Analysis in Complex Matrices
The analysis of the this compound in complex matrices such as plasma, blood, or pharmaceutical preparations requires robust sample preparation to remove interfering substances. nih.govchromatographyonline.com The primary goals are to isolate the analyte, concentrate it, and present it in a solvent compatible with the analytical instrument, thereby enhancing sensitivity and accuracy.
Extraction and Enrichment Protocols
Several strategies are employed for the extraction and enrichment of piperacillin and its related compounds from biological and pharmaceutical samples.
Protein Precipitation (PPT): This is the simplest and most common method for biological samples like plasma. nih.gov It involves adding a cold organic solvent, typically acetonitrile, to the sample to denature and precipitate proteins. researchgate.netnih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. While fast and straightforward, it may provide a less clean extract compared to other methods, potentially leading to higher matrix effects. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup. chromatographyonline.com The sample is passed through a cartridge containing a solid sorbent that retains the analyte based on specific interactions (e.g., reversed-phase, ion-exchange). Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. This technique is highly effective for cleaning up complex matrices like whole blood and can be automated for high-throughput applications. chromatographyonline.com
Thin-Film Microextraction (TFME): TFME is a modern, equilibrium-based microextraction technique that allows for the high-throughput preparation of up to 96 samples simultaneously. nih.govmdpi.com It is particularly useful for determining the unbound, biologically active fraction of drugs in biological fluids. nih.gov This method uses a small blade coated with an adsorbent material, which is exposed to the sample. The selection of the appropriate adsorbent ensures a highly reproducible analysis of trace-level analytes. nih.gov
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Protein Precipitation | Protein denaturation by organic solvent | Fast, simple, low cost | Less clean extract, potential for matrix effects | nih.gov |
| Solid-Phase Extraction | Analyte partitioning between solid and liquid phases | High recovery, clean extracts, can be automated | More time-consuming and costly than PPT | chromatographyonline.com |
| Thin-Film Microextraction | Equilibrium partitioning to an adsorbent-coated blade | High-throughput (96-well format), minimal solvent use | Requires optimization of extraction/desorption conditions | nih.govmdpi.com |
Mitigation of Matrix Effects in Analytical Procedures
Matrix effects (ME) are a significant challenge in LC-MS analysis, where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.com Several strategies can be employed to minimize or compensate for these effects.
A primary strategy is the improvement of the sample cleanup procedure using methods like SPE to physically remove the interfering compounds before they enter the mass spectrometer. mdpi.com Another simple approach is to dilute the sample extract, which reduces the concentration of matrix components, although this may compromise the method's sensitivity if the analyte is present at very low levels. mdpi.comresearchgate.net
Optimizing chromatographic conditions to achieve baseline separation between the analyte and interfering peaks is also crucial. mdpi.com However, the most effective way to compensate for unavoidable matrix effects is the use of a suitable internal standard (IS). researchgate.net An ideal IS is a stable isotope-labeled version of the analyte (e.g., piperacillin-d5), as it has nearly identical chemical properties and chromatographic behavior to the analyte and will be affected by matrix interferences in the same way. nih.gov When an isotope-labeled standard is not available, a matrix-matched calibration curve, prepared by spiking known concentrations of the analyte into a blank matrix, can be used to compensate for the effect. mdpi.com
Method Validation Parameters for Dimer Quantification
To ensure that an analytical method for the this compound is reliable, accurate, and reproducible, it must be thoroughly validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH). researchgate.netnih.gov Validation confirms that the method is suitable for its intended purpose. The key validation parameters include:
Selectivity and Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. nih.govijrpb.com
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should be close to 1.0. researchgate.netijpsm.com
Accuracy: This measures the closeness of the mean test results to the true value. It is often determined through recovery studies by spiking a blank matrix with known amounts of the analyte at different concentration levels. nih.govijpsm.com
Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at both intra-day and inter-day levels. researchgate.netijpsm.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.govijrpb.com
Recovery: The extraction efficiency of an analytical method, determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample. mdpi.com
Stability: This involves testing the stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature storage, long-term frozen storage) to ensure that the concentration does not change before analysis. nih.gov
| Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | Demonstrates a proportional relationship between concentration and response. | Correlation coefficient (r² or r) > 0.99 | researchgate.netijpsm.com |
| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of nominal (±20% at LLOQ) | researchgate.netnih.gov |
| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) | researchgate.net |
| LLOQ | Lowest quantifiable concentration with acceptable accuracy and precision. | Analyte response is ≥5 times the blank response; Accuracy/Precision within ±20% | researchgate.netmdpi.com |
| Stability | Analyte stability under various conditions. | Concentration within ±15% of the initial concentration | nih.gov |
| Matrix Effect | Influence of matrix components on analyte ionization. | IS-normalized matrix factor should have a CV ≤15% | mdpi.com |
Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For the this compound, a stability-indicating HPLC method must be able to separate it from piperacillin, tazobactam (B1681243) (if present), other known impurities, and degradation products.
In practice, this is achieved by developing a chromatographic method with sufficient resolution between all potential peaks. Forced degradation studies, where piperacillin is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to generate a full impurity profile. researchgate.net The resulting chromatograms are then used to demonstrate that the peak corresponding to the this compound is free from interference from other components. Diode-array detection (DAD) can further support selectivity by comparing the peak purity of the dimer standard with the dimer peak in a stressed sample. LC-MS/MS methods offer even higher selectivity by utilizing specific mass-to-charge ratio (m/z) transitions for the dimer. nih.gov
Linearity and Dynamic Range
Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte. The dynamic range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
For a quantitative method for the this compound, a calibration curve would be constructed by plotting the peak area response against a series of known concentrations of a reference standard for the dimer. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. While specific data for the dimer is not available, studies on piperacillin show typical linearity ranges of 10-96 µg/mL with correlation coefficients of 0.9992. researchgate.net Another study demonstrated linearity for piperacillin over a range of 0.5–400 μg/mL with an r² > 0.99. It is expected that a validated method for the dimer would exhibit similar strong linearity over a relevant concentration range for impurity testing.
Table 1: Representative Linearity Data for Piperacillin Analysis This table illustrates typical linearity parameters for the parent compound, piperacillin, as specific data for the dimer is not available in the searched literature.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Piperacillin | 10 - 96 | 0.9992 | researchgate.net |
| Piperacillin | 16 - 80 | 0.999 | |
| Piperacillin | 0.5 - 400 | > 0.99 |
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
For the this compound, accuracy would be assessed by spiking a known quantity of the dimer reference standard into a sample of the piperacillin drug product. The recovery should fall within an acceptable range, typically 98-102%. Precision studies for piperacillin analysis have shown RSD values of less than 2% for both intra- and inter-day precision, which would be the target for a validated method for the dimer. researchgate.net
Table 2: Representative Accuracy and Precision Data for Piperacillin Analysis This table illustrates typical accuracy and precision parameters for the parent compound, piperacillin, as specific data for the dimer is not available in the searched literature.
| Parameter | Analyte | Acceptance Criteria | Observed Value | Reference |
|---|---|---|---|---|
| Accuracy (% Recovery) | Piperacillin | 98.0 - 102.0% | 99.92 - 100.26% | researchgate.net |
| Repeatability (%RSD) | Piperacillin | ≤ 2% | 0.87% | researchgate.net |
| Intermediate Precision (%RSD) | Piperacillin | ≤ 2% | 1.42% | researchgate.net |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity analysis, the LOQ is a critical parameter.
The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve. For piperacillin, reported LOD and LOQ values are in the range of 0.258 μg/mL and 0.784 μg/mL, respectively, using HPLC-UV. LC-MS/MS methods offer significantly lower LOD and LOQ values. A validated method for the this compound would need to have an LOQ that is sufficiently low to quantify the impurity at or below its specification limit in the drug product.
Table 3: Representative LOD and LOQ Data for Piperacillin Analysis This table illustrates typical detection and quantification limits for the parent compound, piperacillin, as specific data for the dimer is not available in the searched literature.
| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|
| Piperacillin | HPLC-UV | 0.258 | 0.784 | |
| Piperacillin | HPLC-UV | 0.250 | 1.003 | researchgate.net |
| Piperacillin | LC-MS/MS | - | 0.02 mg/L (0.02 µg/mL) |
Impact and Significance of Piperacilloic Acid Piperacillin Dimer in Pharmaceutical Science
Role as a Critical Degradation Impurity in Piperacillin (B28561) Formulations
The Piperacilloic Acid-Piperacillin Dimer is a significant degradation impurity found in piperacillin formulations. nih.govresearchgate.net Its formation is a result of the chemical instability of the piperacillin molecule, particularly the hydrolysis of the β-lactam ring. This initial degradation step to piperacilloic acid is followed by a subsequent reaction with an intact piperacillin molecule, leading to the formation of the dimer. researchgate.net The presence of this dimer is a key indicator of product degradation and is closely monitored during stability studies of piperacillin-containing drug products. nih.govwho.int
Consequences of Dimer Formation on Drug Product Stability and Quality
The formation of the this compound has direct and detrimental consequences on the stability and quality of piperacillin drug products. These consequences are both chemical and physical in nature. nih.govresearchgate.net
Chemical Stability Assessment of Piperacillin in the Presence of Dimer Formation
The chemical stability of piperacillin is compromised by the formation of the dimer, as it represents a loss of the active pharmaceutical ingredient (API). Forced degradation studies are instrumental in understanding the conditions that accelerate this degradation pathway. These studies subject piperacillin to harsh conditions such as acid, base, and oxidative stress to identify potential degradation products and pathways. nih.govmdpi.comjchr.org
Research has shown that piperacillin is highly susceptible to degradation under both acidic and alkaline conditions. nih.gov For instance, under acidic conditions (0.02 M hydrochloric acid) at 30°C, a significant reduction in piperacillin concentration can be observed. nih.gov Similarly, alkaline conditions (0.02 M sodium hydroxide) lead to rapid degradation of piperacillin. nih.gov This degradation is often accompanied by the formation of various impurities, including the this compound.
Table 1: Forced Degradation of Piperacillin under Various Stress Conditions
| Stress Condition | Temperature | Duration | Piperacillin Degradation (%) | Reference |
|---|---|---|---|---|
| 0.02 M Hydrochloric Acid | 30°C | 6 hours | 55 | nih.gov |
| 0.02 M Sodium Hydroxide (B78521) | 30°C | 3 minutes | >99 | nih.gov |
| 0.15% (v/v) Hydrogen Peroxide | 30°C | 120 minutes | 100 | nih.gov |
This table is for illustrative purposes and synthesizes data from the cited source.
Physical Stability Issues: Low Solubility and Particulate Matter Formation
A major concern associated with the this compound is its low solubility. researchgate.net This characteristic leads to the formation of particulate matter in reconstituted piperacillin solutions. researchgate.net The presence of visible and sub-visible particles in injectable drug products is a serious quality and safety issue, as it can lead to administration difficulties and potential health risks for the patient. The particulates in degraded piperacillin solutions have been isolated and confirmed to be the dimer. researchgate.net
Contributions to the General Understanding of β-Lactam Pharmaceutical Degradation
The investigation into the formation of the this compound has provided valuable insights that extend beyond piperacillin itself, contributing to the broader understanding of β-lactam antibiotic degradation. The complete characterization of this isolated dimeric impurity has allowed researchers to propose a novel general degradative pathway for penicillins. researchgate.net This proposed mechanism offers a more comprehensive model for predicting and understanding the degradation of other β-lactam antibiotics, which share a common core chemical structure susceptible to similar degradation reactions. This knowledge is crucial for the development of more stable formulations for the entire class of penicillin-based drugs.
Strategies for Mitigation and Control of Dimer Formation in Pharmaceutical Development
Given the negative impact of the this compound, significant effort has been directed towards developing strategies to mitigate and control its formation in pharmaceutical products.
Formulation Optimization Approaches for Enhanced Stability
A key strategy for enhancing the stability of piperacillin and minimizing dimer formation is through formulation optimization, with a particular focus on the use of buffering agents. nih.govresearchgate.netnih.gov
Studies have demonstrated that the use of a citrate-buffered saline solution at a pH of around 7 significantly improves the stability of piperacillin compared to formulations reconstituted with 0.9% sodium chloride (saline) alone. nih.govnih.gov The citrate (B86180) buffer helps to maintain a more stable pH environment, which slows down the initial hydrolysis of the β-lactam ring, a critical step in the formation of the dimer. nih.gov It has been shown that with a citrate buffer, piperacillin solutions can remain stable for extended periods, even under refrigerated and in-use conditions. nih.gove-opat.com
Interestingly, while some formulations have included chelating agents like ethylenediaminetetraacetic acid (EDTA) to improve stability, research has indicated that the use of sodium citrate alone is sufficient to prevent the formation of the insoluble dimer impurity, and the inclusion of EDTA is not necessary for this purpose. researchgate.net
Table 2: Comparison of Piperacillin Stability in Different Diluents
| Diluent | Storage Conditions | Stability Outcome | Reference |
|---|---|---|---|
| 0.9% w/v Saline | 7 days at 2°C–8°C followed by 24 hours at 32°C | Lacked required stability | nih.gov |
| 0.3% w/v Citrate-buffered Saline (pH 7) | 13 days at 2°C–8°C plus 24 hours at 32°C | >95% of initial concentration remained | nih.govnih.gov |
This table is for illustrative purposes and synthesizes data from the cited sources.
Storage Condition Recommendations to Minimize Dimerization
The stability of piperacillin is significantly influenced by storage conditions, particularly temperature and pH. Adherence to recommended storage guidelines is crucial to minimize the degradation of piperacillin and the subsequent formation of the this compound and other impurities.
Temperature:
Refrigeration: For reconstituted solutions of piperacillin and tazobactam (B1681243), refrigerated temperatures of 2°C to 8°C (36°F to 46°F) are consistently recommended to extend chemical stability. drugs.comsandoz.comfda.gov Studies have shown that at these temperatures, the solution can remain stable for up to 48 hours. drugs.comsandoz.comfda.gov Some research indicates stability for up to 13 days in a refrigerator, followed by a 24-hour period at 32°C, when prepared with a specific citrate buffer. e-opat.com
Room Temperature: At room temperature, typically defined as 20°C to 25°C (68°F to 77°F), the stability of reconstituted piperacillin is significantly reduced. drugs.comsandoz.comfda.gov The recommended maximum storage time at room temperature is generally 24 hours. drugs.comsandoz.comfda.gov Degradation of piperacillin increases as the temperature rises. who.intresearchgate.net For instance, one study observed a 10.1% degradation of piperacillin in samples stored at 25-30°C in inpatient wards. who.int
Freezing: Vials should not be frozen after reconstitution. fda.gov
pH and Formulation:
The pH of the solution plays a critical role in the stability of piperacillin. Piperacillin is chemically unstable in solutions that significantly alter the pH. drugs.com The use of buffers, such as sodium citrate, can help maintain a stable pH and minimize degradation. nih.gov The original formulation of Zosyn was reformulated to include sodium citrate as a buffer and sodium edetate as a cation chelator to reduce the formation of particulate matter, which can be related to degradation products. nih.gov
Reconstitution and Dilution:
Single-dose vials should be used immediately after reconstitution whenever possible. drugs.comfda.gov
The diluent used for reconstitution and further dilution can impact stability. Compatible intravenous solutions should be used as specified by the manufacturer. drugs.com
Interactive Data Table: Recommended Storage Times and Temperatures for Reconstituted Piperacillin/Tazobactam
| Storage Condition | Temperature Range | Maximum Recommended Storage Time | Source(s) |
| Room Temperature | 20°C to 25°C (68°F to 77°F) | 24 hours | drugs.comsandoz.comfda.gov |
| Refrigerated | 2°C to 8°C (36°F to 46°F) | 48 hours | drugs.comsandoz.comfda.gov |
| Refrigerated (with 0.3% w/v citrate buffered saline pH 7.0) | 2°C to 8°C | 13 days + 24 hours at 32°C | e-opat.com |
Impurity Monitoring and Quality Control Strategies
Comprehensive impurity monitoring and robust quality control strategies are essential to ensure the quality, safety, and efficacy of piperacillin-containing drug products. These strategies focus on the detection, identification, and quantification of impurities, including the this compound.
Analytical Methods:
A variety of analytical techniques are employed to monitor piperacillin impurities:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for impurity profiling of piperacillin. daicelpharmastandards.com Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the simultaneous determination of piperacillin, tazobactam, and their degradation products. who.intresearchgate.net These methods can effectively separate impurities from the active pharmaceutical ingredients. who.int
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique offers high sensitivity and specificity for the quantification of piperacillin and its impurities in various biological matrices and pharmaceutical formulations. nih.govmdpi.comnih.gov LC-MS/MS is particularly valuable for structural elucidation and can be used in multiple reaction monitoring (MRM) mode for precise quantification. nih.govmdpi.com
Micellar Electrokinetic Chromatography (MEKC): MEKC has been established as a selective method for analyzing piperacillin and its potential impurities, offering an alternative to traditional LC methods. researchgate.net
Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR/ATR has been explored for the simultaneous qualitative and quantitative analysis of piperacillin and tazobactam in formulations. mdpi.com
Regulatory Guidelines and Standards:
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and pharmacopeias provide guidelines for the control of impurities in drug substances and products. fda.govfda.gov These guidelines often specify limits for known and unknown impurities.
Reference standards for piperacillin impurities, including the dimer (often referred to as Piperacillin EP Impurity T), are crucial for the validation of analytical methods and for accurate quantification. clearsynth.com
Stress Testing and Stability Studies:
Forced degradation studies, where the drug substance is exposed to stress conditions such as heat, light, acid, and base, are performed to identify potential degradation products, including dimers. who.int A study on piperacillin and tazobactam injectables revealed the formation of several degradation products under acidic and basic conditions, which were identical to those found in samples stored at elevated room temperatures. who.int
Stability studies under recommended storage conditions are conducted to establish the shelf-life of the product and to monitor the formation of impurities over time. sandoz.comfda.gov
Interactive Data Table: Analytical Methods for Piperacillin Impurity Monitoring
| Analytical Technique | Principle | Application in Piperacillin Analysis | Source(s) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Impurity profiling, quantification of piperacillin and tazobactam, and their degradation products. | who.intdaicelpharmastandards.comresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Highly sensitive and specific quantification in biological fluids and pharmaceutical formulations, structural elucidation of impurities. | nih.govmdpi.comnih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | A capillary electrophoresis technique using micelles as a pseudo-stationary phase. | Separation of piperacillin from its potential impurities. | researchgate.net |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Measures the absorption of infrared radiation by a sample. | Qualitative and quantitative analysis of piperacillin and tazobactam in formulations. | mdpi.com |
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling for Dimerization Mechanism Prediction
Computational chemistry provides powerful tools for elucidating complex reaction mechanisms that may be difficult to observe experimentally. nih.gov For the piperacilloic acid-piperacillin dimer, the formation is understood to initiate with the hydrolysis of the strained β-lactam ring of a piperacillin (B28561) molecule, yielding the more flexible piperacilloic acid. nih.gov This open-ring intermediate then acts as a nucleophile, attacking a second, intact piperacillin molecule to form the dimer.
Future research in this area will likely employ advanced computational methods to predict and analyze this dimerization pathway with high precision.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the reactants, transition states, and products. This allows for the calculation of activation energies for different potential reaction pathways, helping to determine the most energetically favorable mechanism for the dimer's formation. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of multiple piperacillin molecules in solution over time. pharmaceutical-journal.com These simulations are crucial for understanding the influence of environmental factors such as pH, solvent polarity, and temperature on the dimerization process. emcrit.org For instance, simulations could predict how changes in pH affect the protonation state of piperacilloic acid, influencing its nucleophilicity and the rate of dimer formation. emcrit.org
Predicting Thermodynamic vs. Kinetic Control: Computational models can help distinguish between thermodynamic and kinetic products. For example, modeling has shown that for some peptide dimers, a parallel arrangement is thermodynamically more stable, while an antiparallel arrangement may be favored under kinetic control. emcrit.org Similar studies could reveal whether different isomeric forms of the piperacillin dimer could arise under varying conditions.
By integrating these computational approaches, researchers can build a comprehensive, atomistic-level understanding of the dimerization mechanism, providing a theoretical foundation for developing targeted mitigation strategies. pharmaceutical-journal.com
Exploration of Novel Analytical Technologies for Ultra-Trace Dimer Detection
The detection and quantification of impurities at trace and ultra-trace levels are paramount for ensuring drug quality. While standard High-Performance Liquid Chromatography (HPLC) with UV detection is widely used, its sensitivity and selectivity can be limited for low-level impurities, especially in complex matrices. nih.gov The exploration of more advanced analytical technologies is a key research direction for the this compound.
The primary technologies being explored are hyphenated techniques, which couple the separation power of chromatography or electrophoresis with the high sensitivity and specificity of mass spectrometry. aaaai.orgnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark for sensitive impurity analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis and better resolution than traditional HPLC, and when coupled with a triple quadrupole mass spectrometer (MS/MS), it provides exceptional sensitivity and selectivity. nih.gov LC-MS/MS methods have been developed for piperacillin itself with limits of quantification in the ng/mL range, demonstrating the technology's capability to detect related impurities like the dimer at ultra-trace levels. nih.govnih.gov
Capillary Electrophoresis (CE): CE is a powerful separation technique that offers high efficiency and resolution, often complementary to HPLC. pharmaffiliates.com It has been successfully applied to the simultaneous analysis of piperacillin and tazobactam (B1681243). emcrit.orgnih.gov Future applications could focus on developing CE-MS methods, which combine the high-resolution separation of CE with the definitive identification capabilities of mass spectrometry, providing a robust platform for dimer detection. nih.gov
The goal of this research is to develop validated analytical methods capable of detecting the dimer at the parts-per-billion (ppb) level, ensuring that even minute quantities that could potentially form during manufacturing or storage can be reliably monitored. nih.gov
| Analytical Technology | Principle | Application to Dimer Detection |
| UHPLC-MS/MS | Combines high-resolution liquid chromatography separation with highly sensitive and specific mass-based detection. | Gold standard for ultra-trace quantification; allows for detection in complex matrices at ppb levels. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-size ratio in a capillary under an electric field. | Offers an alternative, high-resolution separation mechanism to HPLC. |
| CE-MS | Couples capillary electrophoresis with mass spectrometry. | Provides both high-resolution separation and definitive structural identification. |
Investigation of Structural Variations and Hetero-Dimerization with Co-Formulated Drugs (e.g., Tazobactam)
The currently identified dimer is the N-piperacillinyl piperacillin penicilloic acid, formed from one intact piperacillin molecule and one hydrolyzed piperacillin molecule. nih.gov However, future research must consider the possibility of other related structures.
Structural Variations: The complexity of the piperacillin molecule allows for the possibility of different dimer isomers. For instance, dimers could potentially form through different linkage points or exist as various stereoisomers. The concept of parallel versus antiparallel arrangements, as seen in peptide dimers, could also be a relevant area of structural investigation for piperacillin polymers. who.int
Hetero-Dimerization with Tazobactam: Piperacillin is almost exclusively co-formulated with the β-lactamase inhibitor tazobactam. nih.gov Both molecules are susceptible to degradation, particularly hydrolysis. nih.gov A significant area for future investigation is the potential for hetero-dimerization , where a reactive intermediate of piperacillin degradation could react with an intact tazobactam molecule, or vice-versa. While studies confirm that both drugs degrade in solution, creating a complex mixture of products, the specific formation of a piperacillin-tazobactam (B1260346) covalent hetero-dimer has not been reported in the reviewed literature and remains a key prospective research question. nih.govresearchgate.net Investigating the reaction between the piperacilloic acid intermediate and tazobactam would be a logical starting point.
Development of Engineered Systems for Enhanced Piperacillin Stability and Dimer Mitigation
A proactive approach to preventing dimer formation is to enhance the stability of the parent piperacillin molecule, thereby inhibiting the initial hydrolysis step required for dimerization. nih.gov Research into novel drug delivery systems and engineered formulations represents a promising frontier for achieving this goal.
Nanocarriers: Encapsulating piperacillin within nanostructures can physically protect it from the aqueous environment and prevent hydrolysis.
Polymeric Micelles: Studies have shown that piperacillin/tazobactam can be successfully encapsulated in polymeric micelles made from materials like Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG). emcrit.orgaaaai.org This encapsulation not only improves the drug's antibacterial performance but also inherently enhances its stability by sequestering it within the micelle's core. emcrit.org
Liposomes: Liposomes, which are vesicular structures composed of lipid bilayers, are another effective nanocarrier. Research has demonstrated that encapsulating piperacillin in liposomes protects it from enzymatic hydrolysis. nih.govclearsynth.com This protection against hydrolytic degradation is a direct mechanism for mitigating the formation of piperacilloic acid and, consequently, the dimer. nih.govnih.gov
Novel Formulations: Beyond nanocarriers, other formulation strategies can enhance stability. The use of citrate (B86180) buffers, for example, has been shown to extend the stability of piperacillin solutions, likely by maintaining an optimal pH that minimizes the rate of hydrolysis. pharmaceutical-journal.com
The primary objective of these engineered systems is to maintain the concentration of the active drug and minimize degradation, which directly translates to the mitigation of dimer formation.
| Engineered System | Mechanism of Stability Enhancement | Relevance to Dimer Mitigation |
| Polymeric Micelles | Encapsulation of piperacillin within the polymer core, shielding it from hydrolysis. emcrit.orgaaaai.org | Prevents the initial degradation step (hydrolysis) necessary for dimer formation. |
| Liposomes | Sequesters piperacillin within a lipid bilayer, protecting it from the aqueous environment and hydrolytic enzymes. nih.govclearsynth.com | Directly inhibits the formation of piperacilloic acid, the precursor to the dimer. |
| Buffered Solutions | Maintains pH in a range where the rate of hydrolysis is minimized. pharmaceutical-journal.com | Slows the kinetics of the initial degradation reaction. |
Mechanistic Studies on the Chemical Reactivity of the Dimer Itself (beyond its formation pathways)
While significant focus is placed on the formation of the this compound, a critical and largely unexplored area is the chemical reactivity of the dimer once it has formed. As a significant impurity, its own chemical behavior within a formulation or in vivo is of great interest.
Future mechanistic studies should investigate the following:
Further Degradation: The dimer is a large, complex molecule that may not be inert. Research is needed to determine if it undergoes further degradation under formulation stress conditions (e.g., heat, light, or extended time in solution). Understanding the kinetics and products of the dimer's own breakdown is essential for a complete impurity profile.
Interaction with Excipients: The dimer could potentially react with other components in the intravenous formulation, such as citrate buffers or other stabilizing agents, to form new, uncharacterized adducts. nih.gov
Biological Reactivity and Immunogenicity: The degradation products of penicillins, including polymers, are known to be involved in hypersensitivity reactions. aaaai.org The this compound, as a pre-formed polymer, is a potential hapten. Mechanistic studies are required to understand how its specific structure might enable it to covalently bind to endogenous proteins, a key step in initiating an immune response. This moves beyond identifying it as a potential allergen to understanding the chemical basis of its immunogenicity.
Investigating the reactivity of the dimer itself will close a significant knowledge gap, providing a more complete picture of the drug's degradation landscape and the potential downstream consequences of the initial dimerization event.
Q & A
Q. How should researchers address contradictory findings in dimer toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
